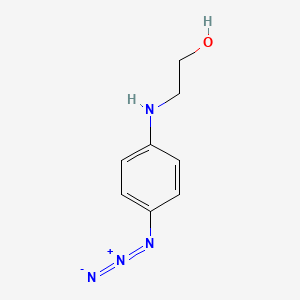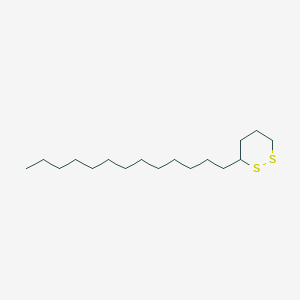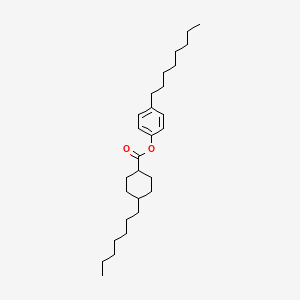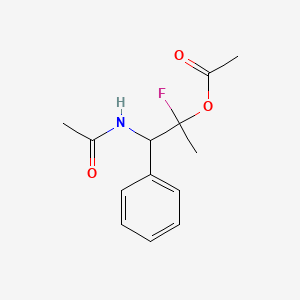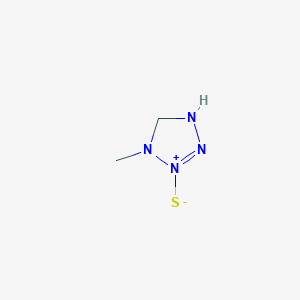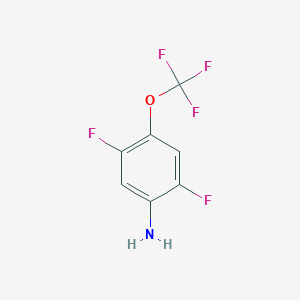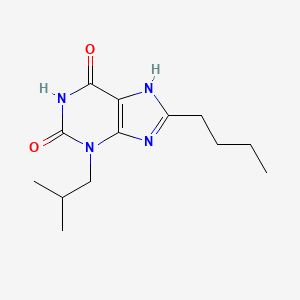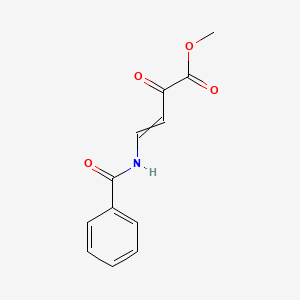
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene is an organic compound with the molecular formula C14H18 It is characterized by a benzene ring substituted with a 5,5-dimethylhexa-1,3-dien-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene typically involves the reaction of benzene with 5,5-dimethylhexa-1,3-diene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance reaction rates and selectivity. The choice of raw materials, reaction conditions, and purification techniques are crucial to ensure the cost-effectiveness and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the diene group to a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the nature of the reactions and the conditions under which they occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,5-Dimethylhexa-1,3-diyn-1-yl)benzene: Similar structure but with triple bonds instead of double bonds.
(5,5-Dimethylhexa-1,3-dien-3-yl)benzene: Similar structure with a different position of the double bonds.
1,3-Dimethyl-5-(1-methylethyl)benzene: Similar benzene derivative with different alkyl substituents.
Eigenschaften
CAS-Nummer |
114444-87-0 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5,5-dimethylhexa-1,3-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
BODZIUNRXHFFNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


